molecular formula C9H13N5O B1447900 1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803611-96-2

1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B1447900
CAS No.: 1803611-96-2
M. Wt: 207.23 g/mol
InChI Key: AAKQZYBJNCCCFX-UHFFFAOYSA-N
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Description

1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable tetrazole derivative with a methylating agent in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted tetrazolopyrimidines.

Scientific Research Applications

1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is unique due to its specific structural features and biological activities. Similar compounds include:

  • 1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one: A closely related compound with a slightly different methyl group arrangement.

  • 4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-yl}ethan-1-one:

Properties

IUPAC Name

1-(4,5,7-trimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-5-8(7(3)15)6(2)14-9(13(5)4)10-11-12-14/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKQZYBJNCCCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(N(C2=NN=NN12)C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149871
Record name Ethanone, 1-(4,7-dihydro-4,5,7-trimethyltetrazolo[1,5-a]pyrimidin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-96-2
Record name Ethanone, 1-(4,7-dihydro-4,5,7-trimethyltetrazolo[1,5-a]pyrimidin-6-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803611-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4,7-dihydro-4,5,7-trimethyltetrazolo[1,5-a]pyrimidin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 2
1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
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1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 4
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1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 5
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1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 6
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1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

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